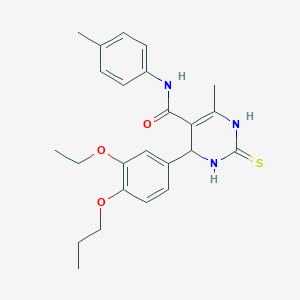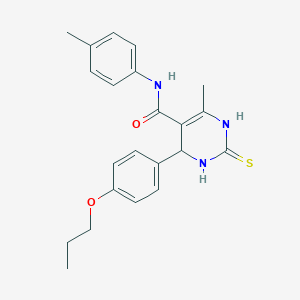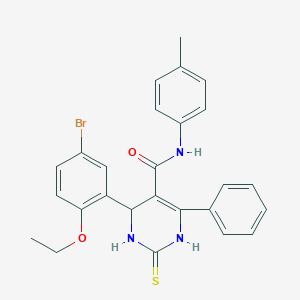![molecular formula C17H19NO6S B306240 ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)
ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood. However, it is believed to act through the inhibition of key enzymes and signaling pathways involved in various cellular processes, leading to the observed biological effects.
Biochemical and Physiological Effects:
Ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate in lab experiments include its ease of synthesis, high purity, and low toxicity. However, its limited solubility in water and low stability in acidic and basic conditions can pose challenges in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate. These include exploring its potential applications in drug development, investigating its mechanism of action in greater detail, optimizing its synthesis method to improve yield and purity, and developing new experimental methods to overcome its limitations.
In conclusion, ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic compound with significant potential for various scientific research applications. Its antimicrobial, antitumor, anti-inflammatory, and antioxidant properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method for wider use in the scientific community.
Synthesemethoden
Ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can be synthesized through a multistep reaction process involving the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide followed by cyclization with ethyl acetoacetate. The final product obtained is a yellow solid with a melting point of 159-161°C.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.
Eigenschaften
Produktname |
ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
|---|---|
Molekularformel |
C17H19NO6S |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
ethyl 2-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C17H19NO6S/c1-5-24-16(20)10(2)18-15(19)14(25-17(18)21)8-11-6-7-12(22-3)9-13(11)23-4/h6-10H,5H2,1-4H3/b14-8+ |
InChI-Schlüssel |
MZMOMQMFLCTDTN-RIYZIHGNSA-N |
Isomerische SMILES |
CCOC(=O)C(C)N1C(=O)/C(=C\C2=C(C=C(C=C2)OC)OC)/SC1=O |
SMILES |
CCOC(=O)C(C)N1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=O |
Kanonische SMILES |
CCOC(=O)C(C)N1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B306159.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306162.png)




![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)

![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![2-{5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B306175.png)
![4-(3-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B306176.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306177.png)
![(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306180.png)